molecular formula C6H4ClFN4 B2422141 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1208336-28-0

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2422141
CAS No.: 1208336-28-0
M. Wt: 186.57
InChI Key: FBVMXFQCPRQOTE-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

The synthesis of 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride, which then undergoes cyclization with 2-amino-4-chloro-5-fluoropyrimidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The anticancer activity of 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to inhibit the ERK signaling pathway. This inhibition leads to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, resulting in the induction of apoptosis and cell cycle arrest at the G2/M phase . The compound targets specific proteins involved in cell proliferation and survival, making it a valuable candidate for cancer therapy.

Comparison with Similar Compounds

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:

The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it a unique and potent compound for therapeutic applications.

Properties

IUPAC Name

7-chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN4/c1-3-4(8)5(7)12-6(11-3)9-2-10-12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVMXFQCPRQOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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